molecular formula C10H11F3N2O2 B2888480 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione CAS No. 1005678-84-1

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione

Cat. No.: B2888480
CAS No.: 1005678-84-1
M. Wt: 248.205
InChI Key: YSVSWZMNAQQWNZ-UHFFFAOYSA-N
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Description

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione is a complex organic compound characterized by its pyrazole ring and trifluorobutane-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione typically involves the following steps:

  • Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-keto esters or β-diketones under acidic conditions.

  • Introduction of Substituents: Ethyl and methyl groups are introduced through subsequent substitution reactions.

  • Trifluorination: The trifluorobutane-1,3-dione moiety is introduced through a trifluoromethylation reaction, often using reagents like trifluoromethyl iodide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are also employed to minimize environmental impact and improve yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acidic conditions.

  • Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

  • Substitution: Nucleophiles like ammonia or amines, and leaving groups such as halides.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Alcohols or amines.

  • Substitution: Substituted pyrazoles or other heterocyclic compounds.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione exerts its effects involves its interaction with specific molecular targets. The trifluorobutane-1,3-dione moiety can bind to enzymes or receptors, altering their activity. The pyrazole ring may interact with nucleophilic sites in biological molecules, leading to inhibition or activation of certain pathways.

Comparison with Similar Compounds

  • 1-(1-ethyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione: Similar structure but lacks the methyl group.

  • 1-(1-methyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione: Similar structure but lacks the ethyl group.

  • 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-butane-1,3-dione: Similar structure but lacks the trifluoromethyl group.

Uniqueness: The presence of both the ethyl and methyl groups on the pyrazole ring, along with the trifluorobutane-1,3-dione moiety, makes this compound unique. These structural features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview highlights the significance of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione in various scientific fields and its potential applications

Properties

IUPAC Name

1-(1-ethyl-5-methylpyrazol-4-yl)-4,4,4-trifluorobutane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2/c1-3-15-6(2)7(5-14-15)8(16)4-9(17)10(11,12)13/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVSWZMNAQQWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C(=O)CC(=O)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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